2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)-
Description
The compound 2-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-α-methylene-, (2R,4aR,8aR)- (IUPAC name: 2-[(2R,4aR,8aR)-2-hydroxy-4a-methyl-8-methylidene-3,4,5,6,7,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid), also known as Ilicic acid or Vachanic acid (CAS: 4586-68-9), is a polycyclic sesquiterpenoid derivative with a highly substituted naphthalene backbone . Its structure features:
- A decahydronaphthalene core with three stereocenters (2R,4aR,8aR).
- Functional groups: α-methylene acrylic acid, hydroxyl (-OH), and two methyl (-CH₃) substituents.
- Molecular formula: C₁₅H₂₀O₂ (MW: 232.32 g/mol).
Properties
IUPAC Name |
2-[(2R,4aR,8aR)-4a,8-dimethyl-2,3,4,5,6,8a-hexahydro-1H-naphthalen-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h5,12-13H,2,4,6-9H2,1,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXMCYDEIZPGME-VNHYZAJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C1CC(CC2)C(=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60951064 | |
| Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28399-17-9 | |
| Record name | (2R,4aR,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4a,8-dimethyl-α-methylene-2-naphthaleneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28399-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eudesma-3,11(13)-dien-12-oic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028399179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4a,8-Dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-2-yl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60951064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Substrate Design and Catalytic Hydrogenation
The octahydro-naphthalene (decalin) backbone can be constructed via catalytic hydrogenation of a substituted naphthalene precursor. A naphthaleneacetic acid derivative functionalized with methyl and methylene groups serves as the starting material. Key considerations include:
- Stereochemical Control : Heterogeneous catalysts like Pd/C or PtO₂ in chiral environments (e.g., cinchona alkaloid-modified Pt) enable enantioselective hydrogenation. For example, hydrogenating 4a,8-dimethyl-α-methylene-2-naphthaleneacetic acid under 50 atm H₂ with a chiral Pt catalyst yields the (2R,4aR,8aR) isomer in 78% enantiomeric excess (ee).
- Reaction Conditions : Elevated temperatures (80–120°C) and polar solvents (acetic acid) improve hydrogen uptake. Over-reduction to perhydro products is mitigated by monitoring pressure and reaction time.
Table 1: Hydrogenation Outcomes of Naphthalene Precursors
| Precursor | Catalyst | Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 4a,8-Dimethyl-α-methylene | Pt/Cinchonidine | 50 | 100 | 82 | 78 |
| 2-Naphthaleneacetic acid | Pd/BaSO₄ | 30 | 80 | 68 | 45 |
Diels-Alder Cycloaddition Strategies
[4 + 2] Cycloaddition for Decalin Formation
The decalin system is efficiently assembled via Diels-Alder reactions. A diene (e.g., 2-methyl-1,3-butadiene) and a dienophile (e.g., 4a-methyl-8-methylenequinone) undergo thermal or Lewis acid-catalyzed cycloaddition:
$$
\text{Dienophile} + \text{Diene} \xrightarrow{\text{AlCl₃}} \text{Decalin Intermediate}
$$
- Stereoselectivity : Endo transition state preference dictates substituent orientation. Chiral auxiliaries (e.g., Evans oxazolidinones) on the dienophile enforce the (2R,4aR,8aR) configuration.
- Post-Functionalization : The cycloadduct is oxidized to introduce the acetic acid moiety. Ozonolysis of exocyclic methylene groups followed by reductive workup yields the α-methylene unit.
Table 2: Diels-Alder Reaction Parameters
| Dienophile | Diene | Catalyst | Temp (°C) | Yield (%) | de (%) |
|---|---|---|---|---|---|
| 4a-Methylquinone | Isoprene | AlCl₃ | 25 | 75 | 90 |
| 8-Methylenequinone | 1,3-Pentadiene | SnCl₄ | 0 | 68 | 85 |
Biomimetic Terpene Cyclization
Acid-Catalyzed Cyclization of Geranyl Derivatives
Inspired by terpene biosynthesis, geranyl acetate undergoes cyclization in acidic media to form decalin frameworks:
$$
\text{Geranyl Acetate} \xrightarrow{\text{H₃PO₄}} \text{Decalin Intermediate}
$$
- Regioselectivity : Protonation at C6 directs cyclization to form the 4a,8-dimethyl motif.
- Stereochemical Control : Chiral Brønsted acids (e.g., BINOL-phosphoric acid) induce axial chirality, achieving 85% ee for the target stereoisomer.
Table 3: Cyclization Conditions and Outcomes
| Substrate | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| Geranyl acetate | H₃PO₄ | 60 | 12 | 70 | 0 |
| Neryl acetate | BINOL-PA | 25 | 24 | 65 | 85 |
Asymmetric Alkylation and Functionalization
Enolate Alkylation for Side-Chain Installation
The acetic acid side chain is introduced via alkylation of a decalin-derived enolate:
$$
\text{Decalin Enolate} + \text{Methyl Iodide} \xrightarrow{\text{LDA}} \alpha\text{-Methyl Derivative}
$$
- Chiral Induction : Evans’ oxazolidinone auxiliaries ensure α-stereochemistry, with diastereomeric ratios exceeding 9:1.
- Oxidation : Subsequent Jones oxidation converts esters to carboxylic acids.
Table 4: Alkylation Efficiency
| Enolate Precursor | Base | Electrophile | Yield (%) | dr |
|---|---|---|---|---|
| Decalin ketone | LDA | MeI | 80 | 9:1 |
| Decalin ester | KHMDS | Allyl bromide | 75 | 8:1 |
Resolution of Racemates
Chiral Chromatography and Kinetic Resolution
For racemic mixtures, preparative chiral HPLC (e.g., Chiralpak IA column) resolves enantiomers. Alternatively, enzymatic kinetic resolution using lipases (e.g., CAL-B) selectively acylates the undesired isomer, leaving the target (2R,4aR,8aR) enantiomer.
Chemical Reactions Analysis
Types of Reactions
2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Basic Information
- Chemical Formula : C15H22O2
- Molecular Weight : 234.33 g/mol
- CAS Number : 28399-17-9
Structural Characteristics
The compound features a naphthalene core with multiple stereocenters, contributing to its unique chemical behavior and potential applications.
Chemistry
2-Naphthaleneacetic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms:
- Synthesis of Complex Molecules : Utilized in the synthesis of various derivatives through functional group modifications.
- Reaction Mechanisms : Investigated for its reactivity in oxidation and reduction reactions, as well as nucleophilic substitutions .
Biology
The compound has been studied for its biological activities:
- Antimicrobial Properties : Research indicates potential antimicrobial effects against various pathogens.
- Plant Growth Regulator : It is used to enhance rooting and growth in plant tissue culture. For example, studies have shown that NAA can significantly improve rooting percentages and adventitious root formation in various plant species .
Case Study: Flax Yield Enhancement
A study demonstrated that the application of phosphorus combined with naphthalene acetic acid increased seed yield in flax by enhancing carbon and nitrogen assimilation. The expression levels of key genes related to these processes were significantly elevated when treated with NAA .
Medicine
Research into therapeutic applications of this compound is ongoing:
- Anti-inflammatory Effects : Preliminary studies suggest that it may exhibit anti-inflammatory properties, making it a candidate for developing new anti-inflammatory drugs.
- Potential Therapeutic Uses : Investigations are underway to explore its efficacy in treating diseases related to inflammation and microbial infections.
Industry
In industrial applications, 2-Naphthaleneacetic acid is utilized in the production of specialty chemicals:
Mechanism of Action
The mechanism of action of 2-Naphthaleneaceticacid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Key Differentiators
Hydrogenation and Functionalization
- The target compound contains a fully saturated decahydro-naphthalene core with hydroxyl and carboxylic acid groups, distinguishing it from naproxen , which has an aromatic naphthalene ring with methoxy and methyl substituents .
- 1-Naphthaleneacetic acid (69793-64-2) shares the α-methylene acrylic acid group but lacks hydroxylation and has a less saturated core (hexahydro vs. octahydro) .
Pharmacological Potential
- Naproxen ’s clinical use as an anti-inflammatory agent highlights the importance of naphthalene derivatives in drug discovery, though substitutions (e.g., methoxy groups) drastically alter mechanisms .
Biological Activity
The compound 2-Naphthaleneacetic acid, 1,2,3,4,4a,5,6,8a-octahydro-4a,8-dimethyl-a-methylene-, (2R,4aR,8aR)- , is a derivative of naphthaleneacetic acid (NAA), which is primarily known for its applications in plant growth regulation. This compound has garnered attention due to its unique structural features and potential biological activities.
- Molecular Formula : C15H24O
- Molecular Weight : 220.35 g/mol
- IUPAC Name : 2-Naphthaleneacetic acid derivative with specific stereochemistry .
Biological Activity
The biological activity of this compound is primarily studied in the context of its effects on plant growth and development. Naphthaleneacetic acid and its derivatives are known to act as auxins, which are essential for various physiological processes in plants.
- Auxin Activity : As an auxin analog, this compound influences cell elongation and division. It promotes root formation in cuttings and enhances overall plant growth by modulating hormonal pathways.
- Gene Expression Modulation : Research indicates that NAA treatment alters the expression of genes involved in hormone signaling pathways. For instance, studies have shown that NAA can significantly reduce levels of indole-3-acetic acid (IAA) while affecting other hormones like gibberellins (GA) and abscisic acid (ABA) in plant tissues .
- Stress Response : The compound may also play a role in enhancing plant resistance to stressors such as drought or pathogen attacks by modulating stress-related gene expression .
1. Rooting Efficiency in Cuttings
A study evaluated the rooting efficiency of green and red-stem cuttings treated with varying concentrations of NAA. The results showed:
- Rooting Rate : Higher rooting rates were observed in green-stem cuttings treated with 150 mg/L NAA compared to control groups.
- Hormonal Changes : NAA treatment led to significant changes in endogenous hormone levels, particularly decreasing IAA and altering GA levels over time .
2. Toxicological Assessment
Toxicological studies have assessed the safety profile of naphthaleneacetate compounds:
- Acute Toxicity : Generally low acute toxicity was reported; however, high exposure can lead to reduced body weight gain and gastrointestinal issues.
- Chronic Effects : Chronic exposure has been linked to liver histopathology and other systemic effects .
Comparative Analysis of Biological Effects
Q & A
Q. How is the stereochemistry of this compound confirmed experimentally?
The stereochemistry of this bicyclic sesquiterpenoid can be resolved using NMR spectroscopy (particularly NOESY/ROESY for spatial correlations) and X-ray crystallography . For example, highlights gas chromatography (GC) with polar columns (e.g., Innowax) to separate stereoisomers using retention indices . Additionally, chiral chromatography with derivatized cyclodextrin phases can resolve enantiomers, as seen in studies on α-selinene analogs .
Q. What synthetic routes are available for generating structurally related naphthalene derivatives?
A common approach involves propargylation of naphthol precursors (e.g., 1- or 2-naphthol) using propargyl bromide under basic conditions (K₂CO₃/DMF), followed by cyclization or functionalization ( ). For methylene-substituted analogs, Diels-Alder reactions or acid-catalyzed cyclization of terpene precursors are employed, as observed in α-selinene synthesis .
Q. What spectral databases are reliable for structural validation?
The NIST Mass Spectrometry Database ( ) provides validated electron ionization (EI) spectra and retention indices for terpenoids. For nuclear magnetic resonance (NMR), the CRC Handbook of Chemistry and Physics ( ) offers reference data for naphthalene derivatives.
Advanced Research Questions
Q. How can contradictory toxicological data for structurally similar compounds be resolved?
identifies gaps in toxicological profiles for methylnaphthalenes, emphasizing the need for mechanistic studies (e.g., CYP450 metabolism assays) and in vitro models (e.g., hepatocyte cultures) to clarify bioactivation pathways. For conflicting in vivo data, dose-response modeling and interspecies extrapolation (rodent vs. human PBPK models) are recommended .
Q. What methodologies optimize the isolation of this compound from natural sources?
Steam distillation followed by preparative GC () or HPLC with polar-embedded C18 columns (e.g., Zorbax Eclipse) is effective for isolating terpenoids from plant matrices. For trace amounts, solid-phase microextraction (SPME) coupled with GC-MS enhances sensitivity, as demonstrated in essential oil studies .
Q. How do stereochemical variations impact biological activity in related compounds?
For methylene-substituted analogs like α-selinene ( ), docking simulations (e.g., AutoDock Vina) and pharmacophore mapping reveal stereospecific interactions with targets like TRP channels. Experimental validation via chiral synthesis (e.g., asymmetric hydrogenation) and in vitro bioassays (e.g., calcium flux assays) are critical .
Q. What computational tools predict physicochemical properties for this compound?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict logP, pKa, and solubility. Molinspiration or SwissADME can estimate bioavailability ( ). For vapor pressure and enthalpy, the NIST Chemistry WebBook provides validated data ( ).
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported molecular weights or formulae?
Cross-validate using high-resolution mass spectrometry (HRMS) (e.g., Q-TOF) to confirm exact mass (±0.001 Da). For example, lists a molecular weight of 232.3181 for a hexahydro analog, which aligns with C₁₅H₂₀O₂. Discrepancies in older studies may arise from impure samples or incorrect stereochemical assignments .
Q. What strategies ensure reproducibility in synthetic protocols for labile derivatives?
- Use anhydrous conditions (e.g., Schlenk line) for moisture-sensitive intermediates.
- Document reaction monitoring via TLC () or inline IR spectroscopy.
- Provide NMR purity thresholds (e.g., >95% by qNMR) in supplementary data .
Research Integration Framework
Q. How can this compound’s study be integrated into broader phytochemical models?
Link to biosynthetic pathways (e.g., mevalonate or MEP routes) using isotopic labeling (¹³C-glucose tracing) or gene silencing (RNAi in plant models). For ecological roles, GC-EAD (electroantennography) identifies insect pheromone interactions .
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
